molecular formula C6H8F3N3O B1517793 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1152952-75-4

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1517793
CAS RN: 1152952-75-4
M. Wt: 195.14 g/mol
InChI Key: XVZMZTVNARPYSY-UHFFFAOYSA-N
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Description

Pyridine compounds, which are similar to the structure you provided, are noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .


Molecular Structure Analysis

The molecular structure of pyridine compounds is determined by the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .


Chemical Reactions Analysis

Pyridine compounds have been noted for their remarkable antibacterial, antifungal, and antiviral properties .


Physical And Chemical Properties Analysis

Pyridine compounds are often used as an organic solvent or as ligand for coordination complexes . An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group in this compound is of particular interest due to its ability to enhance the biological activity of pharmaceuticals . Aminopyrazoles, which are present in this compound, are known to serve as useful ligands for receptors or enzymes, making them valuable in the design of drugs targeting specific biological pathways . For example, they have been used in the development of kinase inhibitors, which are crucial in cancer therapy.

Agriculture

The aminopyrazole moiety is significant in the development of agrochemicals. It has been utilized in the synthesis of compounds with herbicidal properties . The introduction of the trifluoromethyl group can lead to the creation of more potent and selective herbicides, which are essential for crop protection and yield improvement.

Material Science

In material science, pyrazole derivatives, including those with aminopyrazole groups, have been used in the development of new materials with unique properties such as liquid crystals . These materials are crucial for various applications, including displays and advanced optical devices.

Environmental Science

Compounds with the trifluoromethyl group have been studied for their potential environmental applications, particularly in the degradation of pollutants . The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of compounds, making them suitable for environmental remediation processes.

Biochemistry

In biochemistry, the compound’s ability to interact with enzymes and receptors can be harnessed to study biological processes and pathways . It can serve as a probe to understand the function of various biomolecules, aiding in the discovery of new biochemical reactions and mechanisms.

Pharmacology

The presence of the aminopyrazole group makes this compound a candidate for the development of various pharmacological agents . It has been explored for its potential use in the treatment of diseases such as cancer, inflammation, and microbial infections due to its wide range of biological activities.

Mechanism of Action

The mechanism of action of pyridine compounds is often determined by the interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .

Future Directions

The future directions of research on pyridine compounds could involve finding new antimicrobial and antiviral structures .

properties

IUPAC Name

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O/c7-6(8,9)4-3-5(10)12(11-4)1-2-13/h3,13H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZMZTVNARPYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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